molecular formula C6H12Cl2NOP B12815886 Cyclohexylphosphoramidic dichloride

Cyclohexylphosphoramidic dichloride

Cat. No.: B12815886
M. Wt: 216.04 g/mol
InChI Key: NXFRHOUYTVNNCY-UHFFFAOYSA-N
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Description

Cyclohexylphosphoramidic dichloride (theoretical IUPAC name: this compound) is an organophosphorus compound characterized by a phosphorus atom bonded to a cyclohexyl group, two chlorine atoms, and an amide group. These compounds are typically reactive due to the electrophilic phosphorus center and labile chlorine atoms, enabling nucleophilic substitution reactions to form derivatives for applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

N-dichlorophosphorylcyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2NOP/c7-11(8,10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFRHOUYTVNNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NP(=O)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylphosphoramidic dichloride can be synthesized through the reaction of cyclohexylamine with phosphorus oxychloride (POCl3). The reaction typically occurs under controlled conditions, often in the presence of a solvent such as dichloromethane. The general reaction scheme is as follows:

Cyclohexylamine+Phosphorus OxychlorideCyclohexylphosphoramidic Dichloride+HCl\text{Cyclohexylamine} + \text{Phosphorus Oxychloride} \rightarrow \text{this compound} + \text{HCl} Cyclohexylamine+Phosphorus Oxychloride→Cyclohexylphosphoramidic Dichloride+HCl

The reaction is exothermic and requires careful temperature control to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Cyclohexylphosphoramidic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form corresponding phosphoramidates and phosphoramidines.

    Hydrolysis: In the presence of water, it hydrolyzes to form cyclohexylphosphoramidic acid and hydrochloric acid.

    Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like alcohols or amines in the presence of a base such as triethylamine.

    Hydrolysis: Occurs readily in aqueous environments or with the addition of water.

Major Products:

    Substitution Reactions: Yield cyclohexylphosphoramidates or phosphoramidines.

    Hydrolysis: Produces cyclohexylphosphoramidic acid and hydrochloric acid.

Scientific Research Applications

Cyclohexylphosphoramidic dichloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of phosphoramidate prodrugs.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexylphosphoramidic dichloride involves its reactivity with nucleophiles, leading to the formation of phosphoramidate or phosphoramidine derivatives. These reactions often proceed through a nucleophilic substitution mechanism, where the chloride ions are displaced by the nucleophile. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Table 1: Key Properties of Cyclohexylphosphoramidic Dichloride and Analogues

Compound Name Molecular Formula CAS RN Key Substituents Reactivity Profile
This compound* C₆H₁₂Cl₂NOP N/A Cyclohexyl, amide, Cl₂ High (amide stabilizes P-center)
Diethylphosphoramidic dichloride C₄H₁₀Cl₂NOP 1498-54-0 Diethyl, amide, Cl₂ Moderate (steric hindrance low)
Diisopropylphosphoramidic dichloride C₆H₁₄Cl₂NOP 40881-98-9 Diisopropyl, amide, Cl₂ Low (high steric hindrance)
Ethylphosphonic dichloride C₂H₅Cl₂OP 1066-50-8 Ethyl, Cl₂, P=O Very high (electron-withdrawing O)
Ethylphosphonous dichloride C₂H₅Cl₂P 1498-40-4 Ethyl, Cl₂, P(III) Extreme (P(III) is highly reactive)

Reactivity and Functional Differences

  • However, the amide group may stabilize the phosphorus center, balancing reactivity .
  • Diethylphosphoramidic Dichloride : Lower steric hindrance allows faster reactions with nucleophiles like amines or alcohols, making it a preferred intermediate in drug synthesis (e.g., cyclophosphamide analogs) .
  • Ethylphosphonic Dichloride : The electron-withdrawing P=O group enhances electrophilicity, enabling rapid hydrolysis and use in flame retardants or surfactants .
  • Ethylphosphonous Dichloride: As a P(III) compound, it is highly reactive toward oxidation and nucleophiles, often employed in catalytic systems or as a precursor to phosphonates .

Key Research Findings and Trends

  • Reactivity Trends : Smaller alkyl substituents (e.g., ethyl) enhance reactivity, while bulky groups (e.g., cyclohexyl, isopropyl) reduce reaction rates but improve product stability .
  • Toxicological Profiles : Phosphoramidic dichlorides generally require careful handling due to toxicity (e.g., respiratory irritants), though cyclohexyl derivatives may exhibit lower volatility compared to ethyl analogs .

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